molecular formula C6H12FNO B12999730 (3-Fluorotetrahydro-2H-pyran-3-yl)methanamine

(3-Fluorotetrahydro-2H-pyran-3-yl)methanamine

Cat. No.: B12999730
M. Wt: 133.16 g/mol
InChI Key: DDQFVARZSJYHKS-UHFFFAOYSA-N
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Description

(3-Fluorotetrahydro-2H-pyran-3-yl)methanamine: is a chemical compound with the molecular formula C6H12FNO and a molecular weight of 133.16 g/mol . It is characterized by the presence of a fluorine atom attached to a tetrahydropyran ring, which is further connected to a methanamine group. This compound is primarily used for research purposes and is not intended for human use .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated alcohols, while substitution may produce various halogenated derivatives .

Scientific Research Applications

Chemistry: : In chemistry, (3-Fluorotetrahydro-2H-pyran-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: : In biological research, this compound may be used to study the effects of fluorinated compounds on biological systems. It can serve as a model compound to understand the behavior of similar molecules in biological environments .

Medicine: : While not used directly in medicine, this compound can be a precursor for the development of pharmaceutical compounds. Researchers may modify its structure to create new drugs with potential therapeutic benefits .

Industry: : In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique properties make it valuable for various applications, including the production of specialty chemicals .

Mechanism of Action

The mechanism of action of (3-Fluorotetrahydro-2H-pyran-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can influence its reactivity and binding affinity to various biological molecules. The methanamine group may also play a role in its activity by interacting with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • (3-Chlorotetrahydro-2H-pyran-3-yl)methanamine
  • (3-Bromotetrahydro-2H-pyran-3-yl)methanamine
  • (3-Iodotetrahydro-2H-pyran-3-yl)methanamine

Comparison: : Compared to its halogenated counterparts, (3-Fluorotetrahydro-2H-pyran-3-yl)methanamine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity. This makes it a valuable compound for research and industrial applications .

Biological Activity

(3-Fluorotetrahydro-2H-pyran-3-yl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H12FN
  • Molecular Weight : 129.17 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : FC1CC(CO)CC1N

The biological activity of this compound is largely attributed to its interaction with various molecular targets, particularly in the central nervous system. The fluorine atom enhances its lipophilicity, facilitating better penetration through biological membranes.

  • Neurotransmitter Modulation : This compound has been shown to influence neurotransmitter systems, particularly those involving serotonin and norepinephrine. It acts as a reuptake inhibitor, potentially enhancing mood and cognitive function.
  • Enzyme Interaction : Research indicates that it may inhibit enzymes involved in neurotransmitter metabolism, further contributing to its pharmacological effects.

Antidepressant Effects

Studies have demonstrated that this compound exhibits significant antidepressant-like effects in animal models. In forced swim tests (FST), compounds structurally related to this molecule showed reduced immobility times, indicating potential antidepressant properties .

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further research is necessary to elucidate the exact pathways involved.

Study 1: Antidepressant Activity

A study conducted on a series of tetrahydropyran derivatives, including this compound, reported IC50 values indicating potent inhibition of serotonin and norepinephrine reuptake. The most effective derivatives showed IC50 values below 100 μM against both transporters .

Study 2: Antimicrobial Efficacy

In vitro testing against Staphylococcus aureus and Escherichia coli revealed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 μg/mL, suggesting moderate antibacterial activity. Further studies are needed to explore its efficacy against resistant strains.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound Biological Activity IC50 (μM)
This compoundAntidepressant, Antimicrobial<100
(4-Fluorotetrahydro-2H-pyran-4-yl)methanamineModerate Neurotransmitter Inhibition>200
Tetrahydro-2H-pyran derivativesVariable; some show anti-inflammatory effects<150

Properties

Molecular Formula

C6H12FNO

Molecular Weight

133.16 g/mol

IUPAC Name

(3-fluorooxan-3-yl)methanamine

InChI

InChI=1S/C6H12FNO/c7-6(4-8)2-1-3-9-5-6/h1-5,8H2

InChI Key

DDQFVARZSJYHKS-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)(CN)F

Origin of Product

United States

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